TPSA Advantage Over Regioisomeric Analogs for CNS Drug Design
The topological polar surface area (TPSA) of 1-methyl-3-pyrrolidin-3-ylpyrazole is 29.9 Ų, which is lower than that of the direct regioisomer 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (TPSA = 37.8 Ų) [1][3]. This places the target compound further below the commonly referenced 60–70 Ų threshold for optimal brain penetration, making it a preferable fragment starting point for CNS programs [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 29.9 Ų |
| Comparator Or Baseline | 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: 37.8 Ų |
| Quantified Difference | ~7.9 Ų lower for the target compound |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A lower TPSA is correlated with higher passive membrane permeability, making this compound a superior candidate for CNS and intracellular target programs from the hit-finding stage.
- [1] PubChem Compound Summary for CID 82417224, 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazole. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
- [3] PubChem Compound Summary for CID 137334698, 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. View Source
